1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol
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Overview
Description
1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acid chlorides and catalysts to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its biological activity.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This action helps in enhancing cognitive function and has potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure lacking the piperidine and methanesulfonyl groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of the methanesulfonyl group.
4-Hydroxycoumarin derivatives: These compounds share some structural similarities but differ in their functional groups and biological activities.
Uniqueness
1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, while the piperidine ring contributes to its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-20(17,18)11-4-2-3-10-12(11)14-13(19-10)15-7-5-9(16)6-8-15/h2-4,9,16H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAIFNVCULXDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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